molecular formula C19H18N2OS B11346717 2-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide

2-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide

Cat. No.: B11346717
M. Wt: 322.4 g/mol
InChI Key: YXGOBPVUEBIITN-UHFFFAOYSA-N
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Description

2-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a thiazole ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Coupling with Benzamide: The thiazole intermediate is then coupled with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or thiazole moieties, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide is unique due to the presence of both the thiazole ring and the methylphenyl group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other benzamide derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

2-methyl-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]benzamide

InChI

InChI=1S/C19H18N2OS/c1-13-7-9-15(10-8-13)19-21-16(12-23-19)11-20-18(22)17-6-4-3-5-14(17)2/h3-10,12H,11H2,1-2H3,(H,20,22)

InChI Key

YXGOBPVUEBIITN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CC=C3C

Origin of Product

United States

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